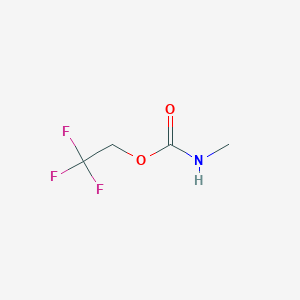

2,2,2-trifluoroethyl N-methylcarbamate

Description

Overview of Fluorinated Carbamates in Contemporary Chemical Science

Fluorinated carbamates are a class of organic compounds that have garnered considerable attention in chemical science due to the unique properties conferred by the presence of fluorine atoms. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological characteristics. acs.org Carbamates, esters of carbamic acid, are themselves a versatile functional group with applications ranging from protecting groups in organic synthesis to key structural components in pharmaceuticals and agrochemicals. nih.govacs.org The combination of these two features in fluorinated carbamates results in molecules with enhanced metabolic stability, increased lipophilicity, and altered electronic properties, making them valuable targets in drug discovery and materials science. acs.orgmdpi.com

The synthesis of fluorinated carbamates can be achieved through various methods, including the reaction of secondary amines with sources of difluorophosgene or other fluorinating agents. yorku.caresearchgate.net Recent advancements have focused on developing milder and more selective fluorination techniques to access a wider range of these compounds. acs.org The reactivity of fluorinated carbamates is also an active area of research, with studies exploring their use as building blocks for more complex molecules and their potential as enzyme inhibitors. researchgate.net The strong carbon-fluorine bond imparts significant stability to these molecules, yet the carbamate (B1207046) linkage can be designed to undergo specific chemical transformations. mdpi.com

Table 1: Selected Synthetic Methodologies for Fluorinated Carbamates

| Method | Reagents | Key Features |

|---|---|---|

| From Secondary Amines | Difluorophosgene or equivalents | Provides access to carbamoyl (B1232498) fluorides. yorku.ca |

| Deoxyfluorination | Amines, CO2, Deoxyfluorinating agents (e.g., DAST) | Utilizes carbon dioxide as a C1 source. acs.orgnih.gov |

Significance of the Trifluoroethyl Moiety in Organic Synthesis and Reactivity

The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a crucial substituent in modern organic chemistry, valued for the profound impact it has on the properties of a molecule. rsc.org Its significance stems from a combination of steric and electronic effects. Sterically, the trifluoroethyl group is considered to be of a similar size to an ethyl or isopropyl group, allowing it to act as a bioisostere for these common alkyl fragments in medicinal chemistry. mdpi.comresearchgate.net

In organic synthesis, the trifluoroethyl group can be introduced into molecules using a variety of trifluoroethylating reagents. rsc.org These reagents can participate in nucleophilic, electrophilic, and radical reactions, providing chemists with a versatile toolkit for incorporating this important moiety. The reactivity of molecules containing the trifluoroethyl group is also a subject of ongoing research, with studies exploring how this group can direct or influence the outcome of chemical transformations.

Table 2: Comparison of Electronic and Steric Properties of Alkyl and Fluoroalkyl Groups

| Group | van der Waals Volume (ų) | Hansch Lipophilicity Parameter (π) | Inductive Effect (σI) |

|---|---|---|---|

| Ethyl (-CH₂CH₃) | 45.3 | 1.02 | -0.05 |

| Isopropyl (-CH(CH₃)₂) | 65.5 | 1.53 | -0.06 |

Data is compiled from various sources and is approximate.

Research Landscape of N-Methylcarbamates

N-methylcarbamates are a well-established class of organic compounds characterized by the -NH(CH₃)C(=O)O- functional group. Their research landscape is extensive and spans several decades, with significant applications in agriculture and medicine. ontosight.aiwikipedia.org

In the field of agrochemicals, N-methylcarbamates have been widely used as insecticides. frontiersin.orgscience.gov Their mode of action typically involves the inhibition of the enzyme acetylcholinesterase, which is crucial for nerve function in insects. nih.govoup.com Research in this area has focused on developing new N-methylcarbamate derivatives with improved selectivity, lower toxicity to non-target organisms, and better environmental degradation profiles. frontiersin.org

Current research continues to explore the synthesis of novel N-methylcarbamates with diverse biological activities. rsc.orgacs.org The versatility of this functional group ensures its continued relevance in the development of new bioactive molecules.

Table 3: Prominent Applications of N-Methylcarbamates

| Field | Application | Example Compounds (General Class) |

|---|---|---|

| Agrochemicals | Insecticides, Herbicides | Carbaryl, Carbofuran (B1668357), Methomyl frontiersin.orgnih.govoup.com |

| Pharmaceuticals | Cholinesterase inhibitors, Anticancer agents | Rivastigmine (for Alzheimer's disease) nih.govnoaa.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-methylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-8-3(9)10-2-4(5,6)7/h2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYIKNCXRMTISP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl N Methylcarbamate and Analogues

Phosgene-Dependent and Phosgene-Free Synthetic Routes to Carbamates

The synthesis of carbamates has historically been dominated by methods employing phosgene (B1210022) and its derivatives, such as isocyanates and chloroformates. researchgate.net However, the extreme toxicity of phosgene has driven the development of numerous phosgene-free alternatives, which are considered safer and more environmentally benign. google.comresearchgate.net These modern routes often utilize alternative carbonyl sources like carbon dioxide or employ rearrangement reactions to avoid hazardous reagents. acs.org

Phosgene-dependent routes are characterized by their high reactivity and efficiency but pose significant handling risks. In contrast, phosgene-free routes prioritize safety and sustainability, often leveraging readily available and non-toxic starting materials. researchgate.net The choice between these pathways depends on factors such as scale, available equipment, and safety protocols.

Carbon dioxide (CO₂) represents a renewable, non-toxic, and economical C1 feedstock for chemical synthesis. researchgate.net Its use in producing carbamates is a prominent example of green chemistry, providing a direct and sustainable alternative to phosgene-based methods. google.comresearchgate.net The general strategy involves the reaction of an amine with CO₂ to form a carbamic acid or carbamate (B1207046) salt intermediate, which is subsequently reacted with an alcohol, often in the presence of a catalyst and a dehydrating agent. rsc.orgresearchgate.netorganic-chemistry.org

For the synthesis of 2,2,2-trifluoroethyl N-methylcarbamate, this would involve the reaction of methylamine (B109427), CO₂, and 2,2,2-trifluoroethanol (B45653). The reaction can be mediated by various catalysts, including superbases and metal alkoxides, which facilitate the activation of CO₂ or the alcohol. rsc.orgrsc.org For instance, superbases like 1,1,3,3-tetramethylguanidine (B143053) (TMG) can promote the formation of carbamate salts from amines and CO₂, which can then undergo further reaction. researchgate.net Metal alkoxides, such as those of titanium, have also been shown to effectively catalyze the one-pot synthesis of carbamates from amines and CO₂. researchgate.netrsc.org

Table 1: Catalytic Systems for Carbamate Synthesis from CO₂

| Catalyst/Reagent System | General Role | Potential Application | Reference |

|---|---|---|---|

| Guanidine Superbases (e.g., TMG) | Activate CO₂ and promote carbamate salt formation. | Reaction of methylamine and CO₂ to form an intermediate for reaction with 2,2,2-trifluoroethanol. | rsc.orgresearchgate.net |

| Titanium Alkoxides (e.g., Ti(OMe)₄) | Catalyze the one-pot reaction of amines, CO₂, and alcohols. | Direct synthesis from methylamine, CO₂, and 2,2,2-trifluoroethanol. | researchgate.net |

| Cesium Carbonate (Cs₂CO₃) | Base used in conjunction with an alkylating agent. | Used in a phosgene-free method for preparing carbamates. | google.com |

| Silicate Esters (e.g., Si(OMe)₄) with DBU | Regenerable reagent and CO₂ capture agent/catalyst. | Direct conversion of low-concentration CO₂ with methylamine and 2,2,2-trifluoroethanol. | organic-chemistry.org |

The reaction mechanism is strongly pH-dependent and involves equilibria between the free amine, dissolved CO₂, carbonic acid, and bicarbonate ions. sci-hub.boxacs.orgnih.gov

The most traditional and direct methods for carbamate synthesis rely on phosgene derivatives. researchgate.net

Isocyanate Route : This approach involves the nucleophilic attack of an alcohol on an isocyanate. For the target molecule, 2,2,2-trifluoroethanol would be reacted with methyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often without the need for a catalyst, although bases can be used to accelerate the process. Isocyanates are versatile intermediates for a wide range of compounds, including carbamates and ureas. researchgate.netnih.gov

Chloroformate Route : In this method, an amine is reacted with a chloroformate. To synthesize this compound, methylamine would be treated with 2,2,2-trifluoroethyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Both methyl isocyanate and 2,2,2-trifluoroethyl chloroformate are typically manufactured using phosgene or a phosgene equivalent like triphosgene, thus categorizing these routes as phosgene-dependent. nih.gov

Table 2: Comparison of Isocyanate and Chloroformate Routes

| Method | Reactants for Target Molecule | Typical Conditions | Byproduct |

|---|---|---|---|

| Isocyanate Route | 2,2,2-Trifluoroethanol + Methyl isocyanate | Often neat or in an inert solvent; may be base-catalyzed. | None |

| Chloroformate Route | Methylamine + 2,2,2-Trifluoroethyl chloroformate | Inert solvent with a stoichiometric amount of base (e.g., triethylamine, pyridine). | Amine hydrochloride salt |

The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. chemistrysteps.com Recent methodologies have demonstrated the direct conversion of Boc-protected amines into other carbamates, providing a sustainable and efficient synthetic pathway that avoids hazardous reagents. researchgate.netrsc.orgrsc.org This transformation typically proceeds through the in situ generation of an isocyanate intermediate. rsc.orgrsc.org

In a novel approach, Boc-protected amines can be transformed into various carbamates using lithium tert-butoxide (t-BuOLi) as the sole base, eliminating the need for toxic reagents or metal catalysts. researchgate.netrsc.org The proposed mechanism involves the formation of an isocyanate from the Boc-protected amine, which is then trapped by a nucleophile, such as an alcohol. rsc.orgrsc.org For the synthesis of the target compound, Boc-protected methylamine would react with 2,2,2-trifluoroethanol under these conditions. This method is noted for its high yields and scalability. rsc.org

Electrochemical Approaches for Trifluoroethyl Carbamate Generation

Electrosynthesis is emerging as a powerful tool in organic chemistry, offering mild and safe reaction conditions. Electrochemical methods have been developed for the synthesis of carbamoyl (B1232498) fluorides from oxamic acids. acs.orgnih.govresearchgate.net This process involves the anodic oxidation of an oxamic acid, which leads to the formation of an unstable carboxyl radical that rapidly decarboxylates to an acyl radical. nih.gov In the presence of a fluoride (B91410) source like Et₃N·3HF, this can lead to the formation of a carbamoyl fluoride.

While not a direct synthesis of this compound, this electrochemical approach can generate a key intermediate. The resulting N-methylcarbamoyl fluoride could subsequently be reacted with 2,2,2-trifluoroethanol in a separate step to furnish the desired carbamate. This two-step sequence represents a potential electrochemical route that avoids phosgene and other toxic reagents. The reaction is often practical and robust, capable of being performed at room temperature under non-anhydrous conditions and has been demonstrated in flow chemistry setups. nih.govresearchgate.net

Stereoselective and Asymmetric Synthesis Strategies for Fluorinated Carbamates

While this compound is an achiral molecule, the synthesis of chiral fluorinated carbamate analogues is a significant area of research. Asymmetric synthesis aims to control the stereochemistry of a reaction to produce a specific enantiomer or diastereomer. The introduction of fluorine can significantly alter the biological properties of a molecule, making stereoselective synthesis of fluorinated compounds highly valuable. the-innovation.orgchimia.ch

Strategies for asymmetric synthesis of fluorinated carbamates include:

Enzymatic Approaches : Biocatalysis offers a promising method for creating chiral fluorinated compounds with high precision. the-innovation.org Engineered enzymes, such as olefin reductases or myoglobin-based catalysts, can achieve stereoinduction of fluorinated groups. the-innovation.orgwpmucdn.comnih.gov For example, enzymes can catalyze the asymmetric binding of a fluorinated group to a prochiral substrate, which could then be converted into a chiral carbamate.

Organocatalysis : Chiral organocatalysts have been extensively used for the asymmetric synthesis of fluorine-containing compounds. chimia.chumb.edu This can involve the electrophilic fluorination of carbonyl compounds using a chiral catalyst to set a stereocenter. The resulting fluorinated intermediate can then be incorporated into a carbamate structure. Asymmetric Mannich reactions of fluorinated nucleophiles also provide an efficient route to chiral fluorinated amino compounds. mdpi.com

These methods are crucial for producing optically active fluorinated carbamate analogues where chirality is present in either the alcohol or amine portion of the molecule.

Table 3: Examples of Asymmetric Fluorination Strategies

| Strategy | Catalyst Type | Description | Reference |

|---|---|---|---|

| Enzymatic Desymmetrization | Engineered Enzymes (e.g., reductases) | Enzymes create a specific chiral environment to facilitate precise and selective incorporation of fluorinated motifs. | the-innovation.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Stereoselective synthesis of fluorinated cyclopropanes, which can be valuable pharmacophores in complex carbamates. | wpmucdn.comnih.gov |

| Electrophilic Fluorination | Chiral Organocatalysts (e.g., Cinchona alkaloids) | A chiral catalyst directs the enantioselective addition of an electrophilic fluorine source ("F+") to a prochiral nucleophile. | chimia.ch |

| Asymmetric Mannich Reaction | Chiral Organocatalysts | Catalytic asymmetric reaction of fluorinated nucleophiles to synthesize chiral β-amino carbonyl compounds. | mdpi.com |

Synthesis of Intermediates Incorporating the 2,2,2-Trifluoroethyl Group

The availability of key intermediates is fundamental to any synthetic campaign. For the preparation of this compound and its analogues, the primary building block is 2,2,2-trifluoroethanol (TFE).

TFE is produced industrially via the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chloride. wikipedia.orgchemeurope.com Another method involves the hydrogenolysis of compounds with the formula CF₃-CHOH-OR, catalyzed by palladium on activated charcoal, often with a tertiary amine co-catalyst. chemeurope.comgoogle.com TFE is a colorless, water-miscible liquid that is widely used as a specialty solvent in organic synthesis due to its unique properties, such as high ionizing power and strong hydrogen-bond donating ability. wikipedia.orgresearchgate.netsigmaaldrich.com

Beyond TFE itself, activated derivatives are useful for introducing the 2,2,2-trifluoroethyl group. These include:

2,2,2-Trifluoroethyl trifluoromethanesulfonate : Synthesized from 2,2,2-trifluoroethanol and trifluoromethanesulfonic anhydride. prepchem.com

2,2,2-Trifluoroethyl tosylate : Used as a prosthetic group, particularly in radiochemistry for introducing the [¹⁸F]trifluoroethyl group. snmjournals.org

Bis(2,2,2-trifluoroethyl)phosphonates : These are useful reagents in the Horner-Wadsworth-Emmons reaction for creating Z-unsaturated amides and esters. orgsyn.orgscispace.comnih.gov

The synthesis and application of these intermediates are crucial for the efficient construction of the target carbamates and related fluorinated molecules.

Reaction Mechanisms and Reactivity Studies of 2,2,2 Trifluoroethyl N Methylcarbamate

Hydrolytic Degradation Pathways of N-Methyl Carbamates

The hydrolysis of N-methyl carbamates is a critical degradation pathway, particularly in aqueous environments. The reaction mechanism is highly dependent on the pH of the solution, with base-catalyzed hydrolysis being a dominant process in alkaline conditions.

Base-Catalyzed Hydrolysis Mechanisms (BAC2 and E1cB)

In the presence of a base, such as hydroxide (B78521) ions, N-methyl carbamates can undergo hydrolysis through two primary mechanisms: the bimolecular acyl-oxygen cleavage (BAC2) mechanism and the elimination-conjugate base (E1cB) mechanism.

The BAC2 mechanism is a two-step process that is common for tertiary carbamates, which lack a proton on the nitrogen atom. researchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the carbamate (B1207046). This leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the cleavage of the acyl-oxygen bond and the formation of a carbamate ion and an alcohol. For secondary carbamates like 2,2,2-trifluoroethyl N-methylcarbamate, this pathway is also possible.

The E1cB mechanism , on the other hand, is a two-step elimination reaction that is characteristic of primary and secondary carbamates which possess a proton on the nitrogen atom. researchgate.net The reaction begins with the rapid and reversible deprotonation of the nitrogen atom by a base, forming a carbamate anion (the conjugate base). This is followed by the rate-determining step, which is the unimolecular elimination of the leaving group (the alcohol) from the conjugate base to form a highly reactive isocyanate intermediate. The isocyanate then rapidly reacts with water to produce a carbamic acid, which subsequently decarboxylates to yield the final amine product and carbon dioxide. For carbaryl, an N-methylcarbamate, the elimination step is the slow step and determines the rate of hydrolysis. clemson.edu

Influence of Substituent Groups on Hydrolysis Rates

The rate of hydrolysis of N-methyl carbamates is significantly influenced by the electronic and steric properties of the substituent groups attached to both the nitrogen atom and the oxygen atom of the carbamate linkage.

Electronic Effects: Electron-withdrawing groups on the aryl ring of the leaving group (the alcohol moiety) generally increase the rate of hydrolysis. This is because they stabilize the negative charge on the leaving group, making it a better leaving group. Conversely, electron-donating groups on the aryl ring decrease the rate of hydrolysis. nd.edu In the context of this compound, the trifluoroethyl group is strongly electron-withdrawing, which would be expected to increase the rate of hydrolysis compared to a non-fluorinated analog.

Steric Effects: Steric hindrance around the carbonyl group of the carbamate can significantly affect the rate of hydrolysis. nih.gov Increased steric bulk on the nitrogen atom can hinder the approach of the nucleophile (hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis, particularly for the BAC2 mechanism. researchgate.netnih.gov For carbamates with an alkyl group as the R1 substituent (on the nitrogen), the formation of the tetrahedral intermediate is the rate-determining step, and the rate is much slower than if a hydrogen were present. clemson.edu

The following interactive table summarizes the expected influence of different substituent groups on the rate of base-catalyzed hydrolysis of N-methyl carbamates.

| Substituent Location | Substituent Type | Electronic/Steric Effect | Influence on Hydrolysis Rate |

| On Nitrogen (N-substituent) | Electron-donating group | Increases electron density on nitrogen | Decreases rate |

| On Nitrogen (N-substituent) | Electron-withdrawing group | Decreases electron density on nitrogen | Increases rate |

| On Nitrogen (N-substituent) | Increased steric bulk | Hinders nucleophilic attack | Decreases rate |

| On Oxygen (O-substituent) | Electron-donating group | Destabilizes the leaving group | Decreases rate |

| On Oxygen (O-substituent) | Electron-withdrawing group | Stabilizes the leaving group | Increases rate |

Deprotection Strategies for Carbamate Functional Groups

Carbamates are frequently employed as protecting groups for amines in organic synthesis. The removal, or deprotection, of the carbamate group is a crucial step in many synthetic routes.

Nucleophilic Attack Mechanisms (e.g., Fluoride (B91410) Anion)

One strategy for the deprotection of carbamates involves nucleophilic attack. While various nucleophiles can be used, the fluoride anion presents an interesting case, particularly for substrates containing fluoroalkyl groups. The deprotection of 2,2,2-trifluoroethyl carbamates can be envisioned to proceed via a nucleophilic attack mechanism.

In a hypothetical scenario, a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), could act as a nucleophile. fiveable.me The fluoride ion could potentially attack the carbon atom of the 2,2,2-trifluoroethyl group in an SN2-type reaction. This would lead to the cleavage of the carbon-oxygen bond, releasing the carbamate anion and forming 1,1,1,2-tetrafluoroethane. The resulting carbamate anion would then be protonated upon workup to yield the corresponding carbamic acid, which would readily decarboxylate to the free amine. The carbon-fluorine bond is the strongest single bond to carbon, making alkyl fluorides generally poor substrates for SN2 reactions. cas.cn However, intramolecular nucleophilic substitution of alkyl fluorides has been shown to be feasible. cas.cn While direct intermolecular nucleophilic displacement of a trifluoroethyl group by fluoride is not a commonly reported deprotection strategy for carbamates, the high nucleophilicity of the fluoride ion and the presence of the electron-withdrawing trifluoromethyl group could potentially facilitate such a reaction under specific conditions. nih.govnih.gov

Rotational Isomerism and Conformational Dynamics of N-(2,2,2-trifluoroethyl)carbamates

The C-N bond of a carbamate has partial double bond character due to resonance, which restricts rotation around this bond. This restricted rotation can lead to the existence of rotational isomers, or rotamers.

Analysis of C-N Carbamate Bond Rotation

The rotational barrier around the C-N bond in carbamates can be studied using various techniques, including variable temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and computational methods. For N-(2,2,2-trifluoroethyl)carbamates, the presence of the trifluoromethyl group can serve as a useful probe for studying this rotational isomerism.

Computational studies and experimental data from 13C and 19F NMR spectroscopy have been used to determine the rotational barriers in N-(2,2,2-trifluoroethyl) carbamates. These studies have shown that electron-donating groups on the nitrogen atom tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu The barrier for rotation about an N-alkylcarbamate C(carbonyl)-N bond is typically around 16 kcal/mol. The presence of the electron-withdrawing 2,2,2-trifluoroethyl group on the nitrogen would be expected to lower this barrier compared to a non-fluorinated alkyl group.

The following interactive table presents representative data for C-N bond rotational barriers in various carbamates.

| Compound | Rotational Barrier (ΔG‡, kcal/mol) | Method |

| N-alkylcarbamate (general) | ~16 | NMR Spectroscopy |

| N-phenylcarbamate | 12.5 | NMR Spectroscopy |

| N-(2-pyrimidyl)carbamates | <9 | NMR Spectroscopy |

| Aryl-substituted t-butyl N-methyl-N-aryl carbamates | Varies with substituent (e.g., 1.76 for a specific series) | VT-NMR |

Investigation of E/Z-Isomerization Pathways

The E/Z-isomerization of carbamates is a critical area of study, as the rotational barrier around the C-N bond dictates the conformational dynamics and, consequently, the molecule's chemical and biological activity. While direct experimental or computational studies on the E/Z-isomerization of the secondary carbamate this compound are not extensively available, significant insights can be drawn from detailed investigations of structurally similar tertiary carbamates, such as N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate. nih.gov

Research on this analogous tertiary carbamate, utilizing variable temperature NMR (VT-NMR) spectroscopy and high-level computational methods, has provided a comprehensive understanding of the factors influencing the rotational barrier. nih.gov The presence of the electron-withdrawing 2,2,2-trifluoroethyl group is a key feature that influences the electronic environment of the carbamate linkage.

Computational studies, employing methods such as MP2 and MP4, have been instrumental in mapping the potential energy surface (PES) for the C-N bond rotation. nih.gov These analyses have revealed that the transition states for E/Z-isomerization are characterized by a pyramidalized nitrogen atom, in contrast to the essentially sp²-hybridized nitrogen in the ground state minima. nih.gov The stability of these transition states is a result of a delicate balance of several factors, including the minimization of repulsion between the nitrogen lone pair and the carbonyl group, negative hyperconjugation (NLP→σ*(CO)), and intramolecular electrostatic interactions. nih.gov

For the analogous tertiary carbamate, N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate, the rotational barrier (ΔG‡) for E/Z-isomerization has been experimentally determined using VT-NMR to be approximately 15.65 ± 0.13 kcal/mol. researchgate.net This value is in close agreement with the computationally predicted barrier for the model compound N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, lending confidence to the theoretical models. nih.govresearchgate.net

| Compound | Method | Rotational Barrier (ΔG‡, kcal/mol) | Reference |

|---|---|---|---|

| N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) tert-butyl carbamate | VT-NMR | 15.65 ± 0.13 | researchgate.net |

| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate | Computational (SMD[MP2/6-311++G(d,p)]) | Consistent with experimental value of similar carbamate | nih.gov |

| N-alkylcarbamate (general) | NMR | ~16 | nd.edu |

| N-phenylcarbamate | NMR | 12.5 | nd.edu |

The study of various substituted N-aryl carbamates has shown that electron-donating groups on the aryl ring tend to increase the rotational barrier, while electron-withdrawing groups decrease it. nd.edu This is attributed to the influence of these substituents on the partial double bond character of the C-N bond. Although this compound is not an N-aryl carbamate, the electron-withdrawing nature of the trifluoroethyl group is expected to similarly influence the C-N bond character and the rotational barrier.

Mechanistic Insights into Carbamate Formation and Transformation

The formation and transformation of carbamates are fundamental reactions in organic synthesis. The mechanisms of these processes provide the foundation for developing new synthetic methodologies and understanding the reactivity of these important compounds.

The most common and direct method for the synthesis of carbamates, including this compound, is the reaction of an isocyanate with an alcohol. In this case, the reaction would involve methyl isocyanate and 2,2,2-trifluoroethanol (B45653). The generally accepted mechanism for this reaction proceeds through the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This attack is often facilitated by a base or can be auto-catalyzed by other alcohol molecules. The reaction is typically exothermic and leads to the formation of the carbamate linkage.

The reaction can be described by the following steps:

Activation of the alcohol (optional but common): In the presence of a base or another alcohol molecule, the hydroxyl proton of 2,2,2-trifluoroethanol is abstracted or engaged in hydrogen bonding, increasing its nucleophilicity.

Nucleophilic attack: The oxygen atom of the activated or neutral alcohol attacks the carbonyl carbon of methyl isocyanate.

Proton transfer: A proton is transferred from the alcohol moiety to the nitrogen atom of the isocyanate, either intramolecularly or facilitated by a solvent or catalyst molecule, to yield the final carbamate product.

The transformation of carbamates can proceed through various pathways, depending on the reaction conditions and the nature of the substituents. Common transformations include hydrolysis, transesterification, and cleavage of the carbamate bond. For this compound, the presence of the electron-withdrawing trifluoroethyl group can influence its reactivity. For instance, it can enhance the acidity of the N-H proton and affect the stability of potential intermediates in transformation reactions.

| Reactants | General Mechanism | Key Intermediates/Transition States |

|---|---|---|

| Isocyanate + Alcohol | Nucleophilic addition | Tetrahedral intermediate |

| Amine + Chloroformate | Nucleophilic acyl substitution | Tetrahedral intermediate |

| Amine + CO₂ + Alkyl Halide | Carboxylation followed by alkylation | Carbamate anion |

Computational and Theoretical Chemistry of 2,2,2 Trifluoroethyl N Methylcarbamate

Potential Energy Surface Analysis of Conformational Isomers

Potential energy surface (PES) analysis is a cornerstone of computational chemistry, mapping the energy of a molecule as a function of its geometry. For carbamates like 2,2,2-trifluoroethyl N-methylcarbamate, PES scans are crucial for identifying stable conformational isomers and understanding the dynamics of their interconversion.

Detailed PES analyses, often conducted at levels of theory like SMD[MP2/6-311++G(d,p)], have been performed on the model system N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate (B1207046) to explore its conformational space. nih.govrsc.org These computational explorations have revealed the existence of four unique chiral minima on the potential energy surface. nih.govrsc.org These minima correspond to two pairs of enantiomers, representing the E- and Z-rotational isomers (rotamers) about the C-N carbamate bond. nih.govrsc.org

The presence of these distinct E and Z isomers is a characteristic feature of carbamates, arising from the partial double bond character of the C-N bond which restricts rotation. nih.gov The computational models show that these isomers exist in two fast equilibria. nih.gov The identification of these stable conformers is the first step in building a comprehensive model of the molecule's dynamic behavior in solution.

| Isomer Type | Description | Key Computational Finding |

|---|---|---|

| Z-rotamer | One of two stable rotational isomers around the C-N carbamate bond. Exists as a pair of enantiomers. | Identified as a unique minimum on the potential energy surface. nih.govrsc.org |

| E-rotamer | The second stable rotational isomer around the C-N carbamate bond. Also exists as a pair of enantiomers. | Also identified as a unique minimum on the potential energy surface. nih.govrsc.org |

Quantum Chemical Calculations of Rotational Barriers and Transition States

Quantum chemical calculations are instrumental in quantifying the energy barriers that separate conformational isomers and in characterizing the high-energy transition state (TS) structures that lie along the isomerization pathways. For carbamates, the primary focus is the rotational barrier about the C-N bond, which governs the rate of E/Z isomerization.

Computational studies on the model system N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate have successfully located and characterized the transition states for this process. nih.govrsc.org One-dimensional (1D) relaxed rotational profiles helped find the rotational transition state structures, but two-dimensional (2D) PES scans were necessary to compellingly reveal the full rotation-inversion pathways. nih.govrsc.org These calculations identified eight unique rotational TS structures that connect the four stable minima, accounting for every possible E/Z-isomerization path. nih.govrsc.org

A significant finding from these calculations is that all transition state structures feature a pyramidalized nitrogen atom, whereas the nitrogen in the stable ground-state minima is essentially sp²-hybridized and planar. nih.govrsc.org This nitrogen pyramidalization during the rotation is a key feature of the isomerization mechanism. The stability of these transition states is influenced by a combination of factors, including the minimization of repulsion between the nitrogen lone pair (NLP) and the π-system of the carbonyl group, negative hyperconjugation (NLP→σ*(CO)), and intramolecular electrostatic stabilization. nih.gov The calculated rotational barrier for the model compound was found to be in excellent agreement with experimentally measured barriers for structurally similar fluorinated carbamates, validating the computational approach. nih.govrsc.org

| Compound | Method | Calculated Rotational Barrier (ΔG‡) | Experimental Rotational Barrier (ΔG‡) |

|---|---|---|---|

| N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate (Model) | Ab initio / Boltzmann statistics | Computed value shows complete agreement with the experimental value of a similar compound. nih.gov | N/A (Model Compound) |

| N-Boc-N-(2,2,2-trifluoroethyl)-4-aminobutan-1-ol | VT NMR Spectroscopy | N/A | 15.65 ± 0.13 kcal/mol. rsc.orgacs.org |

Spectroscopic Parameter Prediction and Validation (e.g., ¹³C and ¹⁹F NMR Chemical Shifts and Coupling Constants)

A powerful application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and their relative populations. For fluorinated molecules like this compound, predicting ¹³C and ¹⁹F NMR spectra is particularly valuable.

Computational studies have successfully predicted NMR properties for the model system N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate using various density functional/basis set combinations. rsc.org The presence of distinct E and Z rotamers in solution gives rise to separate sets of signals in the NMR spectra at low temperatures, particularly for the -CF₃ group. nih.govresearchgate.net Theoretical calculations were able to assign the two sets of quartets observed in the ¹³C NMR spectra for the -CF₃ group to these specific rotational isomers. nih.gov

By performing a Boltzmann averaging of the calculated NMR properties over the different stable conformers (E and Z), researchers achieved good agreement with experimental ¹³C chemical shifts (δ) and ¹³C-¹⁹F coupling constants (J) of similar compounds, typically within 6%. rsc.org This strong correlation between predicted and measured spectra confirms the accuracy of the computed conformational populations and structures. rsc.orgnih.gov The -CH₂CF₃ group, in particular, serves as a sensitive reporter on the rotational isomerism occurring at the carbamate C-N bond. researchgate.net

| Parameter | Computational Finding | Experimental Observation |

|---|---|---|

| ¹³C NMR Signal | Calculations predicted two distinct quartets for the -CF₃ carbon. nih.gov | Two quartets were observed in the experimental spectra, corresponding to the E and Z isomers. nih.gov |

| Chemical Shifts (δ¹³C) | Boltzmann-averaged calculated values were in good agreement with experiment. rsc.org | Validated the computational model of isomer populations. rsc.org |

| Coupling Constants (J¹³C-¹⁹F) | Calculated values matched experimental data to within 6%. rsc.org | Confirmed the structural accuracy of the computed conformers. rsc.org |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful method for elucidating reaction mechanisms at a molecular level, providing detailed information about transition states and reaction pathways that are often inaccessible to direct experimental observation. In the context of this compound, computational studies have been pivotal in clarifying the mechanism of its conformational isomerization.

The primary "reaction" or dynamic process for this molecule is the interconversion between its E and Z rotamers. Computational modeling has elucidated that this is not a simple rotation around the C-N bond. Instead, it is a more complex "rotation-inversion" mechanism. nih.govrsc.org The key findings from these computational investigations are:

Pathway Complexity : The isomerization does not follow a single path. For the model system N-ethyl-N-(2,2,2-trifluoroethyl) methyl carbamate, eight distinct transition states connecting the various E and Z conformers were identified on the potential energy surface. nih.govrsc.org

Nitrogen Pyramidalization : A critical insight from the modeling is that the nitrogen atom, which is planar in the stable ground states, becomes pyramidalized in the transition states. This change in hybridization is a central feature of the lowest energy pathway for isomerization. nih.govrsc.org

Energetic Contributions : The stability of the transition states, and thus the height of the energy barrier, is governed by a delicate balance of electronic effects. These include minimizing the repulsion between the nitrogen lone pair and the carbonyl group's pi system and maximizing stabilizing hyperconjugative interactions. nih.gov

By modeling these pathways, quantum chemical calculations provide a complete and dynamic picture of the E/Z isomerization process, moving beyond a simple static view of the molecule. This detailed mechanistic understanding is crucial for interpreting experimental data, such as variable-temperature NMR spectra, where the coalescence of signals is a direct consequence of this isomerization rate. rsc.org

Applications of 2,2,2 Trifluoroethyl N Methylcarbamate in Advanced Organic Synthesis

Utilization as a Synthetic Intermediate for N-Trifluoromethyl Analogues

The 2,2,2-trifluoroethyl moiety is a crucial synthon for the creation of compounds containing the trifluoromethyl group or its bioisosteres. While not a direct trifluoromethylating agent, intermediates derived from or related to 2,2,2-trifluoroethyl N-methylcarbamate are instrumental in synthesizing molecules with N-trifluoroethyl groups, which often serve as stable analogues of other functional groups in biologically active compounds.

Research has shown that N-2,2,2-trifluoroethylisatin ketimines, for example, are valuable 1,3-dipoles in organocatalytic asymmetric cycloaddition reactions. nih.gov These reactions provide access to a wide range of trifluoromethyl-containing spirooxindole derivatives, which are of significant interest in medicinal chemistry. nih.gov The trifluoroethyl group in these intermediates is critical for the reaction's success and for imparting unique properties to the final products. nih.gov

Furthermore, the stability of the trifluoroethyl group makes it a suitable replacement for more labile groups in drug design. For instance, N-nitroso-bis(2,2,2-trifluoroethyl)amine was synthesized as a derivative of the carcinogen diethylnitrosamine (DEN) where the terminal carbon atoms are blocked by fluorine, preventing metabolic oxidation at that site. nih.gov This highlights the use of the trifluoroethyl group to create metabolically stable analogues for toxicological studies.

The application of trifluoroethyl-containing building blocks extends to the synthesis of various fluorinated compounds, where the trifluoroethyl group enhances biological activity or stability. nih.gov

Role as a Protecting Group and its Cleavage in Complex Syntheses

In multi-step organic synthesis, the protection and deprotection of amine functionalities are fundamental operations. Carbamates are one of the most widely used protecting groups for amines due to their stability and the variety of conditions available for their removal. organic-chemistry.orgmasterorganicchemistry.com The 2,2,2-trifluoroethyl carbamate (B1207046) group offers specific advantages due to the electronic properties of the trifluoroethyl moiety.

The strong electron-withdrawing nature of the three fluorine atoms enhances the stability of the carbamate linkage. evitachem.com This increased stability makes the 2,2,2-trifluoroethyl carbamate group resistant to certain conditions that might cleave other carbamates, such as the tert-butoxycarbonyl (Boc) group. For example, it shows high stability towards trifluoroacetic acid (TFA), a common reagent for Boc deprotection. evitachem.com This property allows for orthogonal protection strategies, where one type of carbamate can be selectively removed in the presence of another. organic-chemistry.org

The cleavage of carbamate protecting groups can be achieved under various conditions, including acidic, basic, or through hydrogenolysis, depending on the specific carbamate. masterorganicchemistry.comdaneshyari.comthermofisher.com While standard carbamates like benzyloxycarbonyl (Cbz) are typically removed by catalytic hydrogenation and Boc groups are removed with strong acid, the cleavage of a 2,2,2-trifluoroethyl carbamate would require specific conditions tailored to its enhanced stability. masterorganicchemistry.comevitachem.com Nucleophilic deprotection methods, for instance using reagents like 2-mercaptoethanol, have been developed for robust carbamates and could be applicable. researchgate.net

| Protecting Group | Common Deprotection Conditions | Compatibility with 2,2,2-trifluoroethyl carbamate |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) in CH₂Cl₂ | High (orthogonal) evitachem.com |

| Cbz (Benzyloxycarbonyl) | Catalytic hydrogenation (H₂, Pd/C) | High (orthogonal) evitachem.com |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Piperidine in DMF | Low (base-sensitive) evitachem.com |

Precursor in the Synthesis of Functionalized Amines and Related Derivatives

This compound and related structures are valuable precursors for the synthesis of a wide array of functionalized amines. The introduction of the 2,2,2-trifluoroethyl group onto a nitrogen atom can significantly modulate the basicity, lipophilicity, and metabolic stability of the parent amine, which is a critical strategy in drug discovery.

A practical, catalyst-free reductive trifluoroethylation of amines has been developed using trifluoroacetic acid (TFA) as an inexpensive and stable fluorine source. researchgate.net This method allows for the direct trifluoroethylation of secondary amines and a three-component coupling of primary amines, aldehydes, and TFA to produce a diverse range of β-fluoroalkylamines with excellent functional group tolerance. researchgate.net This approach is a powerful alternative to traditional methods that often rely on harsh or sensitive reagents. researchgate.net

Similarly, 2,2,2-trifluoroethyl formate (B1220265) has been established as a versatile reagent for the formylation of amines. organic-chemistry.org This highlights the utility of the 2,2,2-trifluoroethoxy group in activating a carbonyl for nucleophilic attack by an amine. By analogy, this compound can be envisioned as a donor of the methylcarbamoyl group or as a precursor to other functionalized amine derivatives through various transformations. For instance, the compound phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate serves as a key intermediate in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide, demonstrating the role of trifluoroethylated amine precursors in building more complex structures. google.com

Integration into Polymer Chemistry and Material Science Research

The unique properties conferred by the trifluoroethyl group are highly advantageous in the field of polymer chemistry and material science. While direct polymerization of this compound is not common, the incorporation of the 2,2,2-trifluoroethyl moiety through related monomers is a well-established strategy for creating advanced materials.

A prominent example is 2,2,2-trifluoroethyl methacrylate (B99206) (TFEMA), a monomer used to synthesize polymers with desirable characteristics such as hydrophobicity, chemical resistance, and thermal stability. smolecule.com Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA) and its copolymers find applications in:

Protective Coatings: Enhancing weather resistance and durability. smolecule.com

Optical Materials: Used in the cladding and core of optical fibers. evitachem.com

Dental Resins: Improving the mechanical properties and durability of denture reline resins. evitachem.com

Dielectric Materials: Co-polymerization of TFEMA has been explored for creating materials with improved dielectric properties for electronic applications. smolecule.com

In another materials science application, bis(2,2,2-trifluoroethyl) carbonate (TFEC) is investigated as a non-flammable, flame-retarding co-solvent in electrolytes for lithium-ion batteries. rsc.orgresearchgate.net Its inclusion can lead to comparable or superior electrochemical performance and stability, particularly in high-voltage applications. rsc.orgresearchgate.net These examples underscore the value of the 2,2,2-trifluoroethyl group in designing functional polymers and materials.

Applications in Complex Molecule Synthesis (e.g., Camptothecin (B557342) Derivatives, Amino Acid Analogs, Ureas)

The structural motifs present in this compound make it a useful building block in the synthesis of complex and biologically active molecules.

Camptothecin Derivatives: Camptothecin is a potent natural anti-cancer agent, and extensive research has focused on synthesizing analogues with improved efficacy and solubility. nih.gov The modification of the camptothecin scaffold often involves the introduction of various side chains, including carbamates, to modulate its activity. researchgate.net While direct use of the title compound is not explicitly detailed, the synthesis of fluorinated carbamate derivatives of camptothecin is a known strategy to enhance metabolic stability and antitumor activity. researchgate.net The this compound moiety could be incorporated into the camptothecin structure to create novel analogues with potentially superior pharmacological profiles.

Amino Acid Analogs: Fluorinated amino acids are of great interest as they can alter the conformational properties of peptides and increase their resistance to enzymatic degradation. mdpi.com Related compounds, such as 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate, have been used as rapid derivatizing agents for amino acids, facilitating their analysis by gas chromatography. evitachem.com Furthermore, methods for the methylcarbamoylation of amino acids using synthetic equivalents of methyl isocyanate have been developed. researchgate.net This suggests that this compound could serve as a reagent for introducing the methylcarbamoyl group onto amino acid scaffolds to create novel analogs.

Ureas: The synthesis of unsymmetrical ureas is a significant area of research, as the urea (B33335) functional group is a common feature in many pharmaceuticals. acs.org N-(2,2,2-trifluoroethyl)-N'-substituted ureas have been synthesized and evaluated for their anticancer activity. nih.gov These compounds can be prepared from 2,2,2-trifluoroethyl isocyanate, which itself can be derived from related trifluoroethyl amine precursors. The general synthesis involves reacting the isocyanate with a primary or secondary amine. nih.govnih.gov This demonstrates a direct application pathway for the trifluoroethyl amine scaffold, derivable from precursors like this compound, in the synthesis of pharmacologically relevant ureas.

Analytical Chemistry Methodologies for 2,2,2 Trifluoroethyl N Methylcarbamate and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of 2,2,2-trifluoroethyl N-methylcarbamate and for monitoring its degradation over time.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural verification of this compound. The analysis of ¹H, ¹³C, and ¹⁹F spectra provides detailed information about the molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the N-methyl protons and the methylene (B1212753) protons of the trifluoroethyl group.

N-CH₃: A singlet or a doublet (due to potential coupling with the N-H proton in related structures, though here it's N-CH₃) would appear for the methyl group attached to the nitrogen atom.

-CH₂-CF₃: The methylene protons adjacent to the trifluoromethyl group would appear as a quartet due to coupling with the three neighboring fluorine atoms.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. For this compound, the key resonances would be:

N-CH₃: The carbon of the N-methyl group.

C=O: The carbonyl carbon of the carbamate (B1207046) group, typically found in the downfield region of the spectrum.

-CH₂-: The methylene carbon, which would show coupling with the attached fluorine atoms.

-CF₃: The trifluoromethyl carbon, which appears as a distinct quartet due to the one-bond coupling with the three fluorine atoms. Computational studies on related N-(2,2,2-trifluoroethyl) carbamates have shown that rotational isomers around the N-CO₂R bond can lead to the appearance of two sets of quartets for the -CF₃ group in the ¹³C NMR spectrum. digitellinc.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a highly sensitive and specific technique for characterization.

The spectrum would be expected to show a single signal, a triplet, for the three equivalent fluorine atoms of the -CF₃ group, resulting from coupling with the two adjacent methylene protons. The chemical shift for -CF₃ groups typically falls within the range of -50 to -70 ppm relative to a CFCl₃ standard. wikipedia.org The precise chemical shift is sensitive to the local electronic environment. nih.gov

Table 1: Predicted NMR Spectral Data for this compound Interactive table: Click on headers to sort.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|

| ¹H | ~2.8-3.0 | Singlet | N/A |

| ¹H | ~4.3-4.5 | Quartet | ³JH-F ≈ 8-10 Hz |

| ¹³C | ~27-30 | Singlet | N/A |

| ¹³C | ~60-65 | Quartet | ²JC-F ≈ 35-40 Hz |

| ¹³C | ~120-125 | Quartet | ¹JC-F ≈ 275-280 Hz |

| ¹³C | ~155-158 | Singlet | N/A |

| ¹⁹F | ~ -74 to -76 | Triplet | ³JF-H ≈ 8-10 Hz |

UV-Vis Spectroscopy in Degradation Monitoring

UV-Vis spectroscopy is a valuable technique for tracking the degradation kinetics of this compound. The carbamate structure contains a chromophore that absorbs ultraviolet light at a characteristic wavelength. Studies on other N-methylcarbamates, such as carbofuran (B1668357) and propoxur, have demonstrated the utility of this method. wpmucdn.comresearchgate.net

The degradation process can be monitored by periodically recording the UV-Vis spectrum of a sample solution. The decrease in the absorbance at the maximum wavelength (λmax) corresponding to the parent compound is directly proportional to its concentration, allowing for the calculation of degradation rates and half-life. wpmucdn.com Concurrently, the appearance of new absorption bands can indicate the formation of degradation products, providing insight into the transformation pathways. wpmucdn.com This technique is particularly effective for studying photocatalytic or hydrolytic degradation processes in real-time. scispec.co.th

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices and for its sensitive detection.

Gas Chromatography (GC) with Derivatization Strategies

Gas chromatography is a powerful tool for the analysis of volatile compounds. However, many N-methylcarbamates are thermally labile and tend to degrade in the hot GC injection port. scispec.co.thnih.gov Therefore, a derivatization step is often necessary to increase their volatility and thermal stability. semanticscholar.orgyoutube.com

For the analysis of this compound or its potential degradation products (such as N-methylcarbamic acid), several derivatization strategies can be employed:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace active hydrogens with a non-polar trimethylsilyl (B98337) (TMS) group, reducing polarity and increasing volatility. nih.gov

Acylation: This involves reaction with acylating agents to form stable, volatile derivatives.

Alkylation: "Flash alkylation" can be performed in the injection port using reagents like MethElute to methylate the analytes, improving their chromatographic behavior. scispec.co.th

Following derivatization, the resulting products can be separated on a GC column and detected with high sensitivity using a mass spectrometer (GC-MS) or an electron capture detector (ECD), which is particularly sensitive to halogenated compounds. nih.gov

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-performance liquid chromatography is the most common and effective technique for the analysis of N-methylcarbamates, as it avoids the thermal degradation issues associated with GC. sepscience.comnih.gov Coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for quantification. researchgate.netingenieria-analitica.com

A typical LC-MS/MS method for this compound would involve:

Separation: A reversed-phase C18 column is typically used for separation. nih.gov

Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. ingenieria-analitica.com

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used, as it efficiently produces protonated molecules [M+H]⁺ for carbamates. researchgate.netnih.gov

Detection: A triple quadrupole mass spectrometer is used for detection, often in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule) and monitoring for specific, characteristic product ions that form upon fragmentation, which provides excellent selectivity and sensitivity for trace-level analysis in complex samples like soil, water, or food. ingenieria-analitica.comnih.govshimadzu.com

Table 2: Typical HPLC-MS/MS Parameters for N-Methylcarbamate Analysis Interactive table: Click on headers to sort.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm) | Separation of analytes |

| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate (B1220265) | Aqueous component for separation |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for elution |

| Flow Rate | 0.2 - 0.5 mL/min | Controls retention time and separation |

| Injection Volume | 5 - 20 µL | Introduction of sample |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generation of gas-phase ions |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity |

| Precursor Ion | [M+H]⁺ | Mass of the protonated target molecule |

| Product Ions | Specific fragments of the target molecule | Confirmation and quantification |

Advanced Hyphenated Analytical Systems for Trace Analysis

For the detection of this compound and its transformation products at trace levels (parts-per-billion or lower), advanced hyphenated systems are required. The combination of ultra-high performance liquid chromatography (UHPLC) with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art approach. nih.govhpst.cz

UHPLC systems use columns with smaller particles, which allows for faster analysis times and better separation efficiency compared to conventional HPLC. nih.gov When coupled with a modern triple quadrupole or quadrupole-linear ion trap (QTRAP) mass spectrometer, this setup offers exceptional performance. nih.govresearchgate.net The QTRAP system, for instance, allows for highly sensitive quantification using MRM scans and can simultaneously acquire full product ion spectra in an Enhanced Product Ion (EPI) scan mode. This EPI scan provides confirmatory structural information by comparing the acquired spectra to a library of known standards, which is invaluable for identifying transformation products and reducing the risk of false positives in complex matrices. nih.gov

These advanced systems, often preceded by efficient sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), enable the reliable determination of carbamate residues in challenging samples such as fruits, vegetables, and environmental extracts. ingenieria-analitica.comhpst.cz

Environmental Chemical Fate and Degradation Studies of N Methyl Carbamates

Hydrolytic Decay in Aquatic Environments

Hydrolysis is a primary abiotic degradation pathway for N-methyl carbamates in aquatic environments. who.intclemson.edu This chemical process involves the cleavage of the carbamate (B1207046) ester linkage by water, leading to the formation of corresponding alcohols, amines, and carbon dioxide. upm.edu.my The rate of hydrolysis for N-methyl carbamates is significantly influenced by the pH of the surrounding water. clemson.edu

Generally, the hydrolysis of N-methyl carbamates is slow in acidic to neutral conditions but accelerates significantly under alkaline (high pH) conditions. clemson.edunih.gov For instance, the hydrolysis half-life of many carbamates can range from several days at a neutral pH of 7 to mere hours or minutes as the pH becomes more alkaline. clemson.edu This base-catalyzed hydrolysis proceeds through the attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. who.int

Table 1: Representative Hydrolytic Half-lives of N-Methyl Carbamate Insecticides at Different pH Values

| Carbamate | pH 6 (days) | pH 7 (days) | pH 8 (days) | pH 9 (days) |

| Carbaryl | > 1000 | 10-15 | 1-1.5 | ~0.1 |

| Carbofuran (B1668357) | 35-50 | 5-7 | 0.5-1 | < 0.1 |

| Methomyl | Stable | 30-40 | 2-3 | ~0.2 |

This table presents generalized data for common N-methyl carbamates to illustrate the effect of pH on hydrolysis rates. Specific data for 2,2,2-trifluoroethyl N-methylcarbamate is not available.

Microbial and Biodegradation Processes in Soil Systems

In soil environments, the primary mechanism for the degradation of N-methyl carbamates is microbial biodegradation. who.intupm.edu.my A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize carbamates as a source of carbon and nitrogen, leading to their breakdown and mineralization. nih.govresearchgate.net The initial and most critical step in the microbial degradation of N-methyl carbamates is the enzymatic hydrolysis of the ester bond by carbamate hydrolases. nih.govresearchgate.net

This enzymatic hydrolysis breaks the carbamate into its constituent alcohol and N-methylcarbamic acid, which is unstable and further decomposes to methylamine (B109427) and carbon dioxide. researchgate.net The resulting degradation products are generally less toxic and more amenable to further microbial metabolism. upm.edu.my Several bacterial genera, such as Pseudomonas, Arthrobacter, and Bacillus, have been identified as being capable of degrading various carbamate pesticides. nih.gov

The presence of the 2,2,2-trifluoroethyl group in this compound is anticipated to have a significant impact on its biodegradability. Organofluorine compounds are often more resistant to microbial degradation than their non-fluorinated counterparts. nih.govnih.gov The high strength of the carbon-fluorine bond and the altered electronic properties of the molecule can make it a challenging substrate for microbial enzymes. mdpi.com Consequently, this compound may exhibit greater persistence in soil environments compared to other N-methyl carbamates.

Table 2: Factors Influencing Microbial Degradation of N-Methyl Carbamates in Soil

| Factor | Influence on Degradation Rate |

| Soil Type | Organic matter content can affect adsorption and bioavailability. |

| Microbial Population | Acclimated microbial communities show enhanced degradation. iastate.edu |

| Moisture | Optimal moisture levels are necessary for microbial activity. |

| Temperature | Higher temperatures generally increase microbial metabolism and degradation rates. |

| pH | Affects both microbial activity and chemical hydrolysis rates. |

Factors Influencing Environmental Transformation Rates (pH, Temperature, Electron Density)

The rate at which N-methyl carbamates are transformed in the environment is not constant but is influenced by a variety of physicochemical and biological factors.

pH: As discussed, pH is a critical factor in the hydrolytic decay of N-methyl carbamates, with significantly faster degradation occurring under alkaline conditions. clemson.eduucanr.edu In soil, pH can also influence the activity and composition of the microbial communities responsible for biodegradation. who.int

Temperature: Temperature affects the rates of both chemical reactions and biological processes. Increased temperatures generally lead to faster hydrolysis and more rapid microbial degradation of carbamates. who.int Conversely, in colder conditions, the persistence of these compounds in the environment is likely to be prolonged.

Analysis of Environmental Transformation Products

The degradation of N-methyl carbamates leads to the formation of various transformation products. The primary and most common initial transformation product from hydrolysis and microbial action is the corresponding alcohol or phenol, along with methylamine and carbon dioxide. upm.edu.mynih.gov

For this compound, the primary expected transformation products from the cleavage of the carbamate bond would be:

2,2,2-Trifluoroethanol (B45653): An alcohol that is known for its volatility and water solubility. Its own environmental fate would then become a consideration.

Methylamine: A simple amine that can be readily utilized by microorganisms as a nitrogen and carbon source.

Carbon Dioxide: A final product of mineralization.

Further degradation of the initial transformation products can occur, leading to a variety of other intermediate and final products. For example, the aromatic portion of some carbamates can undergo hydroxylation and ring cleavage by microbial enzymes. nih.gov The identification and monitoring of these transformation products are essential for a complete understanding of the environmental fate and potential risks associated with the parent compound, as some degradation products can be more mobile or, in some cases, more toxic than the original carbamate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols and optimization strategies for 2,2,2-trifluoroethyl N-methylcarbamate?

- Methodological Answer : Synthesis typically involves carbamate formation via reaction of 2,2,2-trifluoroethanol with N-methylcarbamoyl chloride under anhydrous conditions. Optimization includes controlling reaction temperature (0–5°C) to minimize side reactions and using a base like triethylamine to scavenge HCl. Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient). Reaction progress can be monitored via TLC or in situ FT-IR to track carbonyl stretching vibrations (~1700–1750 cm⁻¹) .

Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Identify the carbamate carbonyl peak at ~1700–1730 cm⁻¹ and trifluoroethyl C-F stretches near 1100–1250 cm⁻¹.

- ¹H NMR : Look for the N-methyl singlet (~2.8–3.1 ppm) and trifluoroethyl group quartet (δ ~4.4–4.6 ppm, J ≈ 8–10 Hz).

- ¹³C NMR : Confirm the carbamate carbonyl at ~155–160 ppm and CF₃ carbon at ~122–125 ppm (quartet, J ≈ 280–300 Hz).

- VT-NMR can resolve dynamic stereochemical behavior in related carbamates, such as rotational barriers in trifluoroethyl groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, safety goggles, lab coat), conduct reactions in a fume hood, and avoid skin contact due to potential toxicity. Waste containing trifluoroethyl groups requires separate storage in fluorinated solvent-compatible containers and disposal via licensed hazardous waste facilities. Spills should be neutralized with inert adsorbents (e.g., vermiculite) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies show degradation under prolonged UV exposure or high humidity. Store in amber glass vials at –20°C under inert gas (argon/nitrogen). Monitor via HPLC-UV (λ = 210–220 nm) for decomposition products like trifluoroethanol or methylamine .

Advanced Research Questions

Q. What computational methods (DFT, NBO) elucidate the electronic and steric effects of the trifluoroethyl group in this carbamate?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal the electron-withdrawing effect of CF₃, stabilizing the carbamate’s carbonyl via hyperconjugation. Natural Bond Orbital (NBO) analysis quantifies charge transfer between the trifluoroethyl group and carbamate moiety. HOMO-LUMO gaps predict reactivity toward nucleophiles .

Q. How does the trifluoroethyl group influence enantiomerism or rotational barriers in carbamate derivatives?

- Methodological Answer : VT-NMR studies on analogous N-trifluoroethyl carbamates reveal restricted rotation about the C–N bond due to steric and electronic effects. Energy barriers (ΔG‡ ≈ 12–15 kcal/mol) are calculated via Eyring plots using coalescence temperatures. This dynamic stereochemistry impacts drug design by modulating conformational flexibility .

Q. What role does this compound play in enzyme inhibition studies (e.g., carbonic anhydrase)?

- Methodological Answer : The compound acts as a transition-state analog in enzyme inhibition. Kinetic assays (e.g., stopped-flow spectroscopy) measure inhibition constants (Ki) by monitoring enzyme activity in the presence of varying inhibitor concentrations. Molecular docking (AutoDock Vina) predicts binding poses, with the trifluoroethyl group enhancing hydrophobic interactions in enzyme active sites .

Q. Are there contradictions in reported synthetic yields or spectroscopic data for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies in yields may arise from moisture sensitivity or incomplete purification. Reproducibility requires strict anhydrous conditions and characterization via high-resolution mass spectrometry (HRMS) to confirm molecular ions. Conflicting NMR shifts can be addressed by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) .

Research Tools and Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.